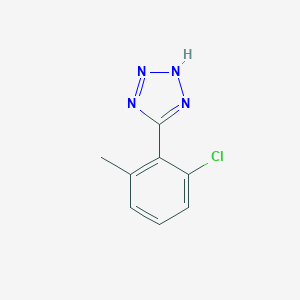

5-(2-chloro-6-methylphenyl)-2H-tetrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

175205-13-7 |

|---|---|

Molecular Formula |

C8H7ClN4 |

Molecular Weight |

194.62 g/mol |

IUPAC Name |

5-(2-chloro-6-methylphenyl)-2H-tetrazole |

InChI |

InChI=1S/C8H7ClN4/c1-5-3-2-4-6(9)7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |

InChI Key |

VXEOPRWNDWAALL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)Cl)C2=NNN=N2 |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C2=NNN=N2 |

Synonyms |

5-(2-chloro-6-methylphenyl)-2H-1,2,3,4-tetraazole |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Chloro 6 Methylphenyl 2h Tetrazole and Analogous 5 Aryl 2h Tetrazoles

[3+2] Cycloaddition Reactions for Tetrazole Ring Formation

The most prevalent and versatile method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction. This approach involves the reaction of a component with three atoms and another with two atoms to form the five-membered heterocyclic ring. Key variations of this reaction are employed for the synthesis of 5-aryl-2H-tetrazoles.

Nitrile-Azide Cycloaddition Routes

A cornerstone of tetrazole synthesis is the reaction between a nitrile and an azide (B81097) source, which directly forms the 5-substituted tetrazole ring. tandfonline.comresearchgate.netnih.gov This method is widely utilized due to the ready availability of a diverse range of nitrile precursors.

To enhance reaction rates, improve yields, and enable milder reaction conditions, various catalysts have been developed for the nitrile-azide cycloaddition. These catalysts typically work by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide.

Copper Salts: Copper catalysts have been effectively used in the [3+2] cycloaddition of nitriles and sodium azide to produce 5-substituted 1H-tetrazoles. researchgate.net For instance, a Cu(II) catalyst in N-methyl-2-pyrrolidone (NMP) has been shown to facilitate this transformation smoothly. researchgate.net

Cobalt Complexes: Cobalt(II) complexes have emerged as efficient homogeneous catalysts for the synthesis of 1H-tetrazoles via the [3+2] cycloaddition of aryl nitriles and sodium azide. nih.govacs.org Mechanistic studies have revealed the formation of an intermediate cobalt(II) diazido complex, which is the active catalytic species. nih.govacs.org This cobalt-catalyzed approach offers mild reaction conditions and can provide near-quantitative yields for a variety of substrates. acs.org

Graphene Oxide-Based Catalysts: While not explicitly detailed for the target compound, the broader field of tetrazole synthesis has seen the application of heterogeneous catalysts. For example, a magnetically recoverable Fe2O3@cellulose@Mn nanocomposite has been used as a heterogeneous catalyst for the synthesis of tetrazole derivatives through a one-pot Knoevenagel condensation followed by a [3+2] cycloaddition with sodium azide. mdpi.com This highlights a trend towards more sustainable and reusable catalyst systems.

The following table summarizes the use of different catalysts in nitrile-azide cycloaddition for tetrazole synthesis:

| Catalyst Type | Example | Key Features |

| Copper Salts | Cu(II) in NMP | Smooth reaction, good yields. researchgate.net |

| Cobalt Complexes | Co(II) with a tetradentate ligand | Homogeneous catalysis, mild conditions, near-quantitative yields, intermediate diazido complex identified. nih.govacs.org |

| Heterogeneous Catalysts | Fe2O3@cellulose@Mn nanocomposite | Magnetically recoverable, reusable, used in one-pot reactions. mdpi.com |

The efficiency of the nitrile-azide cycloaddition is highly dependent on the reaction conditions, including the choice of solvent and temperature.

Solvent Effects: The choice of solvent can significantly impact the yield of the tetrazole product. For instance, in a cobalt-catalyzed system, dimethyl sulfoxide (B87167) (DMSO) was found to be the most effective solvent, providing a 99% yield, while solvents like methanol (B129727) and toluene (B28343) were inefficient. nih.govacs.org Dimethylformamide (DMF) also proved to be a suitable solvent, yielding 80% of the product. nih.govacs.org In other systems, DMF has been used effectively with amine salt catalysts. tandfonline.com Glacial acetic acid has also been employed as both a solvent and a proton donor for the synthesis of aminotetrazoles. tubitak.gov.tr

Temperature and Reaction Time: Reaction temperatures and times are often optimized to maximize yield and minimize side reactions. Microwave irradiation has been utilized to accelerate the reaction, with some syntheses being completed in as little as 3 minutes. mdpi.com In other cases, reactions are carried out at elevated temperatures, such as 110°C, for several hours. nih.govacs.org

The table below illustrates the impact of different solvents on the yield of a cobalt-catalyzed nitrile-azide cycloaddition:

| Solvent | Yield (%) |

| DMSO | 99% nih.govacs.org |

| DMF | 80% nih.govacs.org |

| Acetonitrile | 50% nih.govacs.org |

| Methanol | 20% nih.govacs.org |

| Toluene | 15% nih.govacs.org |

Cycloaddition of Aryldiazonium Salts with Amidines

An alternative route to 2,5-disubstituted tetrazoles involves a one-pot reaction of aryldiazonium salts with amidines. organic-chemistry.orgacs.org This method proceeds through the formation of an imino-triazene intermediate, which then undergoes oxidative N-N bond formation, often facilitated by reagents like iodine/potassium iodide, to yield the tetrazole ring. acs.org This approach is advantageous due to its mild reaction conditions, short reaction times, and convenient workup. acs.org It has been successfully applied to a variety of functionalized aryldiazonium salts and amidines, including aliphatic and heteroaryl variants. acs.org

Post-Cycloaddition Functionalization and Derivatization

Once the 5-aryl-1H-tetrazole core is synthesized, further functionalization is often necessary to obtain the desired 2,5-disubstituted product, such as 5-(2-chloro-6-methylphenyl)-2H-tetrazole. This typically involves the selective introduction of a substituent at the N-2 position of the tetrazole ring.

Regioselective N-Alkylation and N-Arylation of Tetrazoles

The alkylation or arylation of 5-substituted-1H-tetrazoles can lead to a mixture of N-1 and N-2 isomers. Achieving regioselectivity for the N-2 position is a crucial step in the synthesis of many biologically active tetrazole compounds.

N-Alkylation: The regioselectivity of N-alkylation is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the temperature. acs.orgmdpi.com Mechanochemical conditions, such as ball milling, have been explored to enhance selectivity for the N-2 regioisomer in the alkylation of tetrazoles with phenacyl halides. acs.orgacs.org Lower temperatures generally favor N-2 substitution. acs.org The reaction of 5-substituted tetrazoles with alkyl halides or sulfates is a common method, though it often lacks regioselectivity. researchgate.net

N-Arylation: Regioselective N-2 arylation of 5-substituted-1H-tetrazoles can be achieved using various methods. A metal-free approach utilizing diaryliodonium salts has been developed for the synthesis of 2-aryl-5-substituted-tetrazoles. organic-chemistry.orgacs.org This method is highly regioselective for the N-2 position and tolerates a wide range of functional groups on both the tetrazole and the arylating agent. acs.org Copper-catalyzed N-arylation with arylboronic acids has also been reported to afford 2,5-disubstituted tetrazoles with high regioselectivity. organic-chemistry.org The reaction of 5-phenyltetrazole with bis(4-methoxyphenyl)iodonium bromide has been shown to selectively produce the N-2 arylated product. researchgate.net

Reactions Involving Ynamides and 2H-Tetrazoles

A metal-free approach for the synthesis of functionalized (Z)-α-tetrazole enamides involves the direct reaction of ynamides with 2H-tetrazoles. researchgate.net This reaction proceeds through a key keteniminium ion intermediate, which is generated in situ from the ynamide and an acidic 2H-tetrazole, leading to efficient C-N bond formation. The process is characterized by its simple experimental operation, mild reaction conditions, and high chemo-, regio-, and stereoselectivity. researchgate.net

A thermal addition reaction between ynamides and 2H-tetrazoles has also been reported to selectively furnish (Z)-α-tetrazole enamides. However, this method may require harsher reaction conditions, such as elevated temperatures (80°C), to achieve good reaction efficiency and is often limited to more acidic 2H-tetrazole substrates. researchgate.net

The reaction between ynamides and 5-substituted-2H-tetrazoles can lead to a mixture of N-1 and N-2 adducts, which are typically separable. For example, the reaction of 5-methyl-1H-tetrazole with an ynamide can produce exclusive (Z)-α-tetrazole enamides with a specific N2:N1 regioisomeric ratio. researchgate.net

Table 1: Synthesis of (Z)-α-Tetrazole Enamides via Reaction of Ynamides and 2H-Tetrazoles

| Ynamide Reactant | 2H-Tetrazole Reactant | Product(s) | Reaction Conditions | Yield (%) | Reference |

| General Ynamide | General 2H-Tetrazole | (Z)-α-tetrazole enamides (N-1 and N-2 adducts) | Metal-free | High | researchgate.net |

| General Ynamide | Acidic 2H-Tetrazole | (Z)-α-tetrazole enamides | Thermal (80°C) | Good | researchgate.net |

| Specific Ynamide | 5-methyl-1H-tetrazole | (Z)-α-tetrazole enamides (3.8:1 N2:N1 ratio) | Thermal | Not specified | researchgate.net |

Multicomponent Reaction Strategies for Tetrazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like tetrazoles from simple starting materials in a single synthetic operation. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis.

The Ugi four-component reaction (U-4CR) for tetrazole synthesis typically involves an aldehyde, an amine, an isocyanide, and a source of azide (e.g., trimethylsilyl (B98337) azide). This reaction is highly versatile and can accommodate a wide range of substituents on the starting materials. nih.govrug.nl A variation of this is the Ugi-azide reaction , where hydrazoic acid (often generated in situ) replaces the carboxylic acid component of the classical Ugi reaction to yield 1,5-disubstituted tetrazoles. mdpi.com The reaction is often carried out in solvents like methanol at room temperature. nih.gov

The Passerini three-component reaction (P-3CR) provides another route to tetrazole derivatives. In its tetrazole-forming variant, an aldehyde or ketone reacts with an isocyanide and an azide source, such as trimethylsilyl azide (TMSN₃). rsc.orgnih.govnih.gov This reaction can be accelerated by sonication and often proceeds without the need for a catalyst. rsc.orgnih.govnih.gov The use of TMSN₃ is a safer alternative to the highly toxic and explosive hydrazoic acid or sodium azide. rsc.orgnih.gov

Table 2: Examples of Multicomponent Reactions for Tetrazole Synthesis

| Reaction Type | Aldehyde/Ketone | Amine | Isocyanide | Azide Source | Solvent | Key Features | Reference(s) |

| Ugi-Azide | General Aldehyde | General Amine | General Isocyanide | TMSN₃/HN₃ | Methanol | Forms 1,5-disubstituted tetrazoles | rug.nlmdpi.com |

| Passerini | General Aldehyde/Ketone | - | General Isocyanide | TMSN₃ | Methanol/Water | Catalyst-free, can be sonication-accelerated | rsc.orgnih.govnih.govcore.ac.uk |

| Ugi-4CR | Oxo-tetrazole | General Amine | General Isocyanide | - | Methanol | Lower yields compared to Passerini with this substrate | nih.gov |

Synthetic Considerations for Introducing the 2-Chloro-6-Methylphenyl Substituent

The introduction of the sterically hindered 2-chloro-6-methylphenyl group onto the tetrazole ring presents a synthetic challenge. A plausible and effective strategy involves a two-step process: first, the synthesis of the 5-(2-chloro-6-methylphenyl)-1H-tetrazole, followed by a regioselective N-alkylation or N-arylation.

The initial synthesis of 5-(2-chloro-6-methylphenyl)-1H-tetrazole can be achieved through the [3+2] cycloaddition of 2-chloro-6-methylbenzonitrile (B1583042) with an azide source, such as sodium azide. researchgate.net This reaction is a well-established method for the formation of 5-substituted-1H-tetrazoles.

Subsequently, the N2-functionalization of the pre-formed tetrazole ring can be accomplished via a Chan-Lam coupling reaction. organic-chemistry.org This copper-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the tetrazole nitrogen and an aryl or alkyl group. For the synthesis of this compound, this would involve the reaction of 5-(2-chloro-6-methylphenyl)-1H-tetrazole with a suitable coupling partner. More specifically, to obtain the 2-aryl derivative, a Chan-Lam N-arylation with an appropriate arylboronic acid would be employed. The reaction is typically carried out in the presence of a copper catalyst, a ligand, and a base. While direct arylation of tetrazoles can be challenging due to the low mobility of halogens on the arylating agent and potential side reactions, the Chan-Lam coupling offers a milder and more selective alternative. organic-chemistry.org

The adamantylation of 5-aryl-NH-tetrazoles in concentrated sulfuric acid has been shown to proceed regioselectively at the N-2 position, suggesting that under specific acidic conditions, direct alkylation of the 5-(2-chloro-6-methylphenyl)-1H-tetrazole could potentially yield the desired 2H-isomer. nih.gov

Table 3: Potential Synthetic Steps for this compound

| Step | Reaction | Reactants | Reagents/Catalyst | Product | Reference |

| 1 | [3+2] Cycloaddition | 2-chloro-6-methylbenzonitrile, Sodium Azide | - | 5-(2-chloro-6-methylphenyl)-1H-tetrazole | researchgate.net |

| 2 | Chan-Lam N-Arylation | 5-(2-chloro-6-methylphenyl)-1H-tetrazole, Arylboronic Acid | Copper Catalyst, Ligand, Base | 2-Aryl-5-(2-chloro-6-methylphenyl)-2H-tetrazole | organic-chemistry.orgorganic-chemistry.org |

| 2 (alternative) | N-Alkylation | 5-(2-chloro-6-methylphenyl)-1H-tetrazole, Alkylating Agent | Concentrated H₂SO₄ (for adamantylation) | 2-Alkyl-5-(2-chloro-6-methylphenyl)-2H-tetrazole | nih.gov |

Spectroscopic Characterization of 5 2 Chloro 6 Methylphenyl 2h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. For 5-(2-chloro-6-methylphenyl)-2H-tetrazole, the aromatic protons on the substituted phenyl ring typically appear as multiplets in the downfield region of the spectrum. The methyl protons, being in a different chemical environment, resonate at a distinct chemical shift. The integration of these signals corresponds to the number of protons in each group, confirming the presence of the 2-chloro-6-methylphenyl substituent.

Detailed research findings for related structures show that aromatic protons in similar phenyl-tetrazole systems resonate in the range of δ 7.5-8.5 ppm. growingscience.comnih.gov The protons of the phenyl group in 5-phenyl-1H-tetrazole, for instance, appear as multiplets between δ 7.58-7.62 and 8.03-8.06 ppm. growingscience.com The methyl protons on a tolyl-substituted tetrazole are observed as a singlet around δ 2.32 ppm. rsc.org

Table 1: Representative ¹H NMR Data for Substituted Phenyl-Tetrazoles

| Compound | Solvent | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |

|---|---|---|---|

| 5-phenyl-1H-tetrazole | DMSO-d6 | 7.58-7.62 (m, 3H), 8.03-8.06 (m, 2H) growingscience.com | N/A |

| 5-(p-Tolyl)-1H-tetrazole | DMSO-d6 | 7.34 (d, 2H), 7.85 (d, 2H) rsc.org | 2.32 (s, 3H) rsc.org |

This table is for illustrative purposes and shows data for structurally related compounds to provide context for the expected chemical shifts of this compound.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon atom of the tetrazole ring in 2,5-disubstituted tetrazoles typically resonates at a characteristic downfield chemical shift, often around δ 164 ppm. tubitak.gov.trmdpi.com The aromatic carbons of the 2-chloro-6-methylphenyl group will exhibit distinct signals, with their chemical shifts influenced by the chloro and methyl substituents. The carbon attached to the chlorine atom will be deshielded, while the carbon of the methyl group will appear in the upfield region of the spectrum.

For comparison, the tetrazole ring carbon in 5-phenyl-2H-tetrazole derivatives has been observed at approximately δ 164 ppm. tubitak.gov.tr The aromatic carbons in related compounds show signals in the range of δ 120-140 ppm, with the exact shifts depending on the substitution pattern. growingscience.comrsc.org

Table 2: Representative ¹³C NMR Data for Substituted Phenyl-Tetrazoles

| Compound | Solvent | Tetrazole Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |

|---|---|---|---|---|

| 5-phenyl-1H-tetrazole | DMSO-d6 | 155.3 growingscience.com | 124.0, 126.8, 129.3, 131.1 growingscience.com | N/A |

| 5-(p-Tolyl)-1H-tetrazole | DMSO-d6 | 155.58 rsc.org | 121.90, 127.42, 130.47, 141.75 rsc.org | 21.55 rsc.org |

This table is for illustrative purposes and shows data for structurally related compounds to provide context for the expected chemical shifts of this compound.

NMR spectroscopy is crucial for differentiating between the possible regioisomers and tautomers of substituted tetrazoles. For 5-substituted tetrazoles, N-alkylation or N-arylation can result in the formation of 1,5- and 2,5-disubstituted isomers. The chemical shift of the tetrazole ring carbon in the ¹³C NMR spectrum is a key indicator for distinguishing between these isomers, with the 2,5-disubstituted isomer typically resonating about 10 ppm downfield from the 1,5-disubstituted isomer. mdpi.com For instance, the tetrazole carbon for 2-methyl-5-phenyl-2H-tetrazole is at δ 164.25 ppm, while for 1-methyl-5-phenyl-1H-tetrazole it is at δ 154.2 ppm. mdpi.com

Furthermore, 5-substituted-1H-tetrazoles can exist in two tautomeric forms, the 1H- and 2H-tautomers. nih.govresearchgate.net The position of the tautomeric equilibrium can be influenced by factors such as the solvent and the nature of the substituent. nih.gov NMR studies can provide insight into the predominant tautomeric form in solution by analyzing the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. msu.edu The IR spectrum of this compound would be expected to show characteristic absorption bands for the tetrazole ring and the substituted phenyl group.

Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. vscht.cz Aliphatic C-H stretching from the methyl group is expected in the 3000-2850 cm⁻¹ range. fiveable.me

C=N and N=N stretching: The stretching vibrations of the C=N and N=N bonds within the tetrazole ring are expected to produce bands in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹. growingscience.comcyberleninka.ru

Aromatic C=C stretching: The C=C stretching vibrations of the phenyl ring usually give rise to bands in the 1600-1450 cm⁻¹ region. fiveable.me

C-Cl stretching: The C-Cl stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: General Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 vscht.cz |

| Aliphatic C-H (methyl) | Stretching | 3000-2850 fiveable.me |

| Tetrazole Ring (C=N, N=N) | Stretching | 1600-1400 growingscience.comcyberleninka.ru |

| Aromatic C=C | Stretching | 1600-1450 fiveable.me |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern can provide further structural information. A common fragmentation pathway for 2,5-disubstituted tetrazoles involves the loss of a nitrogen molecule (N₂), resulting in a significant fragment ion. mdpi.com The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. nih.govnih.gov This is a powerful tool for confirming the molecular formula of a newly synthesized compound. For this compound, HRMS would be used to confirm the molecular formula C₈H₇ClN₄ by matching the experimentally determined exact mass with the calculated theoretical mass. rsc.org This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis absorption maxima (λmax) or molar absorptivity data for this compound were found in the searched scientific literature. This information is crucial for understanding the electronic transitions within the molecule.

Elemental Analysis (CHNS) for Purity and Composition

There is no available published data from CHNS elemental analysis for this compound. This analysis is fundamental for confirming the empirical formula (C₈H₇ClN₄) and assessing the purity of a synthesized compound.

Raman Spectroscopy

Specific Raman spectral data, which would provide insights into the vibrational modes of the molecule and complement infrared spectroscopy data, could not be located for this compound.

Crystallographic Investigations of 5 2 Chloro 6 Methylphenyl 2h Tetrazole and Analogues

Single Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. This method has been widely applied to various tetrazole derivatives to elucidate their molecular and supramolecular structures.

The molecular geometry of 5-substituted phenyltetrazoles is characterized by the spatial relationship between the phenyl and tetrazole rings. A key conformational feature is the dihedral angle between the planes of these two rings. In the case of the analogue, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, the benzene ring is twisted with respect to the tetrazole ring, exhibiting a dihedral angle of 45.7(2)°. researchgate.net This significant deviation from coplanarity is attributed to the steric hindrance imposed by the ortho-methyl group on the phenyl ring. Given the presence of both a chloro and a methyl group at the ortho positions of the phenyl ring in 5-(2-chloro-6-methylphenyl)-2H-tetrazole, a similarly non-planar conformation is anticipated.

The bond lengths and angles within the tetrazole ring of these analogues are generally found to be within the expected ranges for such heterocyclic systems. researchgate.net

Table 1: Selected Dihedral Angles in 5-Aryl-1H-tetrazole Analogues

| Compound | Dihedral Angle between Phenyl and Tetrazole Rings (°) |

| 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | 45.7(2) |

| 2-Arylphenyl-1H-tetrazoles (general) | 45–51 |

Data sourced from crystallographic studies of analogous compounds.

The crystal structures of 5-substituted phenyltetrazoles are stabilized by a variety of non-covalent interactions, which play a crucial role in the formation of their supramolecular architectures.

Hydrogen Bonding: In the solid state, 5-substituted-1H-tetrazoles frequently exhibit intermolecular N—H···N hydrogen bonds. For instance, in the crystal structure of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, molecules are linked into chains along the a-axis by such hydrogen bonds. researchgate.net The N—H of the tetrazole ring acts as a hydrogen bond donor, while a nitrogen atom of a neighboring tetrazole ring serves as the acceptor. These interactions are a dominant feature in the crystal packing of many 1H-tetrazole derivatives. sdu.dk

π-Stacking: Aromatic π–π stacking interactions are also commonly observed in the crystal packing of these compounds. In 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, adjacent chains formed by hydrogen bonding are further linked through π–π interactions between the tetrazole rings, with a centroid-centroid distance of 3.450(2) Å. researchgate.net Both T-shaped edge-to-face and parallel-displaced stacking arrangements are predominant interactions between the tetrazole and phenyl rings in the solid state. nih.gov

Halogen Bonding: Although not explicitly detailed in the immediate search results for the closest analogues, the presence of a chlorine atom in this compound suggests the potential for halogen bonding to influence its crystal packing. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species.

Table 2: Intermolecular Interaction Data for 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole

| Interaction Type | Donor/Acceptor Atoms or Rings | Distance (Å) |

| Hydrogen Bond | N—H···N | Not Specified |

| π–π Stacking | Tetrazole ring ··· Tetrazole ring | 3.450(2) (centroid-centroid) |

Data from the crystallographic study of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole. researchgate.net

5-Substituted tetrazoles can exist in two tautomeric forms: the 1H- and 2H-tautomers. nih.gov While in the gas phase, the 2H-tautomer is generally considered more stable, theoretical calculations have shown that the 1H-tautomer is often more stable in the solid state. nih.govresearchgate.net This preference for the 1H-tautomer in the crystalline phase is largely due to its ability to form stabilizing intermolecular hydrogen bonds. researchgate.net

Crystallographic studies of various 5-substituted phenyltetrazoles have predominantly identified the 1H-tautomer in the solid state. nih.gov For example, the crystal structure of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole confirms the presence of the 1H-tautomer. researchgate.net The specific tautomeric form of this compound in the solid state would be definitively determined by single-crystal X-ray diffraction. However, based on the general trend observed for its analogues, the 1H-tautomer would be the more probable form in the crystalline state, despite the "2H" designation in the compound name which may refer to its form in a different state or a specific isomer.

Advanced Applications in Organic Synthesis and Materials Science

Tetrazoles as Versatile Synthetic Intermediates

Tetrazoles, including 5-(2-chloro-6-methylphenyl)-2H-tetrazole, are highly valuable as versatile intermediates in organic synthesis. Their stability and reactivity make them ideal starting points for creating more complex molecules. tezu.ernet.in

Building Blocks for Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components in many pharmaceuticals and other biologically active compounds. tezu.ernet.inrsc.orgnih.gov Tetrazoles serve as crucial building blocks for the synthesis of these complex structures. The high nitrogen content and the ability of the tetrazole ring to participate in various chemical transformations make it a valuable precursor. tezu.ernet.in For instance, the tetrazole moiety can be incorporated into larger heterocyclic systems, influencing their biological activity and physical properties.

The synthesis of tetrazole derivatives often involves the [3+2] cycloaddition of nitriles with azides. acs.org This method provides a direct route to the tetrazole ring system. Once formed, the tetrazole can be further modified. For example, 2,5-disubstituted tetrazoles can be prepared through various methods, including the alkylation of monosubstituted tetrazoles or one-pot cycloaddition/diazotization sequences starting from nitriles. organic-chemistry.org

Derivatizing Agents for Chemical Modification

The tetrazole functional group can be used to modify other molecules, acting as a derivatizing agent. scielo.br This is particularly useful in medicinal chemistry, where the introduction of a tetrazole ring can alter a molecule's pharmacokinetic profile. Tetrazole derivatives are often used as isosteres for carboxylic acids due to their similar pKa values, offering a metabolically stable alternative. tezu.ernet.in This substitution can lead to improved drug-like properties.

Role in Coordination Chemistry and Ligand Design

The nitrogen atoms in the tetrazole ring possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. This property is central to the role of this compound and related compounds in coordination chemistry.

Formation of Metal-Tetrazole Complexes

Tetrazoles can coordinate to metal centers through one or more of their nitrogen atoms, leading to the formation of stable metal-tetrazole complexes. rsc.orgarkat-usa.org These complexes can exhibit a variety of structures, from simple mononuclear species to complex three-dimensional coordination polymers. rsc.orgrsc.org The coordination mode of the tetrazole ligand can be influenced by the metal ion, the substituents on the tetrazole ring, and the presence of other ligands. scielo.brrsc.org For instance, 5-substituted tetrazoles are excellent building blocks for synthesizing structurally diverse complexes. scielo.br The resulting metal-organic frameworks (MOFs) can have interesting topologies and applications. nih.gov

The synthesis of these complexes often involves the reaction of a metal salt with the tetrazole ligand in a suitable solvent. rsc.org In some cases, the tetrazole ligand can be generated in situ from a nitrile and an azide (B81097) source in the presence of the metal ion. rsc.org

Applications in Catalysis (e.g., Olefin Epoxidation)

Metal-tetrazole complexes have shown promise as catalysts in various organic transformations. One notable application is in the epoxidation of olefins. For example, a molybdenum(VI) complex incorporating a tetrazole-based ligand has been shown to be an effective catalyst for the epoxidation of bio-olefins. mdpi.com The catalytic activity is influenced by the coordination environment of the metal center. scielo.br The ability to tune the electronic and steric properties of the tetrazole ligand allows for the rational design of catalysts with specific activities and selectivities.

High-Nitrogen Content Materials and Energetic Properties

The high nitrogen-to-carbon ratio of the tetrazole ring makes it an attractive component for high-nitrogen content materials. These materials are of interest for their potential as energetic compounds, such as explosives and propellants. nih.gov

The energetic properties of tetrazole-based materials are derived from the large amount of energy released upon their decomposition, which primarily produces nitrogen gas (N₂), a very stable molecule. nih.gov The presence of nitro groups on the tetrazole ring or its substituents can further enhance the energetic performance. nih.gov For example, 5-(trinitromethyl)-2H-tetrazole and its salts are highly energetic materials that explode upon impact or heating. nih.gov

The thermal stability of these materials is a critical factor for their practical application. Research focuses on synthesizing high-nitrogen compounds with a balance of high energy output and good thermal stability. researchgate.netsioc-journal.cn The introduction of different functional groups and the formation of metal complexes can be used to modulate these properties.

Tetrazole Ring as a Bioisostere in Rational Molecular Design: The Case of this compound

The tetrazole ring system has emerged as a critical pharmacophore in modern medicinal chemistry, largely due to its remarkable ability to act as a non-classical bioisostere of the carboxylic acid functional group. hilarispublisher.comnih.gov This bioisosteric relationship is founded on several key physicochemical properties that allow the tetrazole moiety to mimic a carboxylate group in biological systems, thereby influencing a molecule's pharmacokinetic and pharmacodynamic profile.

Structural and Electronic Similarities to Carboxylic Acids:

The utility of the tetrazole ring as a carboxylic acid surrogate stems from their comparable acidic properties and spatial arrangements. The pKa of a 5-substituted-1H-tetrazole is similar to that of a carboxylic acid, ensuring that it can exist in an ionized state at physiological pH, a crucial feature for interacting with biological targets. nih.gov Furthermore, the tetrazole ring is a planar, aromatic system, which spatially resembles the planar geometry of a carboxylic acid. This structural emulation allows tetrazole-containing compounds to bind to receptors and enzyme active sites in a manner analogous to their carboxylic acid-containing counterparts. nih.gov

In the context of This compound , the tetrazole ring, appended to the substituted phenyl group, presents a prime example of this structural mimicry. The 2-chloro-6-methylphenyl substituent provides a specific steric and electronic framework, and the attached tetrazole ring can be envisioned as a replacement for a carboxylic acid group in a hypothetical parent molecule. This substitution can lead to several potential advantages in drug design, including:

Enhanced Metabolic Stability: Carboxylic acids are often susceptible to metabolic transformations in the body. The tetrazole ring is generally more resistant to metabolic degradation, which can lead to improved bioavailability and a longer duration of action for the drug candidate. hilarispublisher.com

Increased Lipophilicity: Tetrazoles are typically more lipophilic than the corresponding carboxylic acids. This property can enhance the ability of a molecule to cross cellular membranes, potentially leading to better absorption and distribution. hilarispublisher.com

Modulation of Receptor Binding: The distinct electronic distribution of the tetrazole ring compared to a carboxylic acid can lead to altered or improved binding interactions with a biological target, potentially enhancing potency and selectivity.

Research Findings and Comparative Analysis:

While specific research detailing the bioisosteric applications of This compound is not extensively available in the public domain, the broader class of 5-aryl-tetrazoles has been the subject of numerous studies. These investigations consistently highlight the successful application of the tetrazole-for-carboxylic-acid substitution in the development of potent and effective therapeutic agents. For instance, this strategy has been pivotal in the design of angiotensin II receptor antagonists, a class of drugs used to treat hypertension.

To illustrate the comparative properties that underpin this bioisosteric relationship, the following table provides a generalized comparison of key physicochemical parameters for a generic 5-aryl-carboxylic acid and its corresponding 5-aryl-tetrazole bioisostere.

| Property | 5-Aryl-Carboxylic Acid | 5-Aryl-Tetrazole | Rationale for Bioisosteric Mimicry |

| Acidity (pKa) | ~ 4-5 | ~ 4.5-5 | Similar acidity ensures analogous ionization state at physiological pH, crucial for receptor interaction. |

| Geometry | Planar | Planar Aromatic Ring | The planar nature allows for similar spatial orientation within a binding pocket. |

| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity can improve membrane permeability and absorption. hilarispublisher.com |

| Metabolic Stability | Susceptible to Phase II conjugation | Generally more stable | Resistance to metabolism can lead to improved pharmacokinetic profiles. hilarispublisher.com |

This table presents generalized data for comparative purposes.

The strategic incorporation of the tetrazole ring, as seen in the structure of This compound , exemplifies a key tactic in rational molecular design. By mimicking the essential features of a carboxylic acid, the tetrazole moiety offers a pathway to optimize the drug-like properties of a lead compound, addressing potential liabilities in metabolism and pharmacokinetics while maintaining or even enhancing biological activity. Further research into the specific biological profile of This compound and its analogues would be invaluable in fully elucidating its potential in the development of novel therapeutics.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes for 5-Aryl-2H-tetrazoles

While established methods for the synthesis of 5-aryl-2H-tetrazoles exist, a primary focus for future research will be the development of more efficient, economical, and environmentally benign synthetic strategies. Key areas of exploration include:

Catalytic Approaches: The use of transition metal catalysts, such as cobalt(II) complexes, has shown promise in promoting the [3+2] cycloaddition of nitriles with azides under milder conditions, offering a potential avenue for more efficient synthesis. acs.org Future work could focus on developing novel, reusable heterogeneous catalysts to simplify product purification and reduce waste. mdpi.com

Green Chemistry Principles: Future synthetic methodologies should aim to incorporate principles of green chemistry. This includes the use of safer, renewable solvents, or even solvent-free reaction conditions. researchgate.net Microwave-assisted synthesis, for instance, has demonstrated the ability to significantly reduce reaction times and improve yields for tetrazole derivatives. mdpi.com

One-Pot Reactions and Multicomponent Reactions (MCRs): Designing one-pot syntheses and multicomponent reactions can enhance efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent usage. researchgate.netorganic-chemistry.org These approaches are highly desirable for creating libraries of 5-aryl-2H-tetrazole derivatives for screening purposes.

Flow Chemistry: The application of continuous flow microreactor technology can offer advantages in terms of safety, scalability, and precise control over reaction parameters for the synthesis of 5-substituted 1H-tetrazoles from nitriles and hydrazoic acid. mdpi.com

Exploration of Novel Reactivity Modes and Selective Transformations

The reactivity of the 5-(2-chloro-6-methylphenyl)-2H-tetrazole scaffold is another fertile ground for future research. Understanding and controlling its chemical transformations are crucial for accessing new derivatives with unique properties.

Photochemical Transformations: Tetrazole derivatives are known to exhibit rich photochemistry, leading to ring cleavage and the formation of various reactive intermediates. nih.govresearchgate.net A deeper investigation into the photochemical behavior of this compound could unveil novel synthetic pathways to other heterocyclic systems. The goal would be to achieve selectivity and high yields of stable photoproducts that can be isolated or trapped for further reactions. nih.gov

Selective Functionalization: Developing methods for the selective functionalization of both the tetrazole ring and the aryl substituent is a key objective. This could involve regioselective alkylation, arylation, or the introduction of other functional groups to modulate the compound's electronic and steric properties. organic-chemistry.orgnih.gov

Controlled Decomposition: The high enthalpy of formation of tetrazoles leads to the release of a significant amount of energy upon decomposition. nih.gov While this property is exploited in energetic materials, future research could focus on the controlled decomposition of this compound to generate specific reactive species in a controlled manner for synthetic applications. beilstein-journals.org

Cycloaddition Reactions: The tetrazole ring can participate in various cycloaddition reactions. Exploring its reactivity with different dienophiles and dipolarophiles could lead to the synthesis of novel fused heterocyclic systems with potential biological or material applications. nih.gov

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research should leverage advanced computational modeling to gain deeper insights into this compound.

Tautomeric Stability and Reactivity: Computational methods, such as Density Functional Theory (DFT), can be employed to study the tautomeric equilibrium between the 1H and 2H isomers of 5-substituted tetrazoles and to predict their relative stabilities and reactivity. iosrjournals.org This is crucial for understanding the compound's behavior in different chemical environments.

Reaction Mechanisms: Advanced computational modeling can be used to elucidate the mechanisms of known and novel reactions involving the tetrazole ring. This includes calculating activation barriers and identifying transition states, which can help in optimizing reaction conditions and predicting the formation of different products. iosrjournals.org

Prediction of Physicochemical Properties: Computational models can predict various physicochemical properties, such as electronic structure, acidity, and spectroscopic signatures (NMR, IR). iosrjournals.orgresearchgate.net These predictions can aid in the characterization of new derivatives and in understanding their chemical behavior.

Molecular Docking and Drug Design: For applications in medicinal chemistry, molecular docking simulations can be used to predict the binding interactions of this compound derivatives with biological targets. nih.gov This can guide the design of new compounds with improved therapeutic potential.

Design and Synthesis of New Functional Materials Based on the this compound Scaffold

The unique properties of the tetrazole ring make it an attractive building block for the design of new functional materials. Future research in this area could focus on several key applications.

Q & A

Q. What are the established synthetic routes for 5-(2-chloro-6-methylphenyl)-2H-tetrazole, and what experimental conditions are critical for achieving high yields?

The compound is primarily synthesized via a [1,3]-dipolar cycloaddition reaction between hydrazoic acid (HN₃) and 2-chloro-6-methylphenyl cyanide. Key parameters include:

- Temperature control : Maintain 0–5°C to suppress side reactions.

- Solvent system : Use anhydrous acetonitrile to ensure reactivity.

- Slow azide addition : Minimizes decomposition of intermediates.

Purification involves column chromatography (hexane/ethyl acetate gradient) followed by recrystallization in a petroleum ether/methylene chloride mixture. This method aligns with protocols for structurally analogous tetrazoles .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolve molecular geometry using SHELXL refinement (R₁ < 0.05 for high-quality datasets) with data collected at 100 K. Twinning analysis may require TWIN/BASF commands in SHELX .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms aromatic proton environments (δ 7.2–7.8 ppm) and tetrazole NH signals (δ ~13.8 ppm) .

- IR spectroscopy : Identify C=N (1625 cm⁻¹) and N-H (3237 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental X-ray diffraction data and computational structural models for this tetrazole derivative?

Discrepancies may arise from dynamic disorder or twinning. Mitigation strategies include:

- Refinement adjustments : Use SHELXL’s TWIN commands to model twinned crystals .

- Multi-temperature datasets : Compare data collected at 100 K and room temperature to identify thermal motion artifacts.

- Cross-validation : Validate bond lengths and angles against DFT-optimized geometries (if computational resources permit) .

Q. What experimental approaches are recommended to investigate the electronic effects of the 2-chloro-6-methylphenyl substituent on tetrazole ring reactivity?

- Analog synthesis : Prepare derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups using methods similar to those in .

- Kinetic profiling : Monitor alkylation or coordination reactions under standardized conditions (e.g., propargyl bromide in acetonitrile with 18-crown-6 ether ).

- Hammett analysis : Correlate substituent σ values with reaction rates or spectroscopic shifts.

- Cyclic voltammetry : Quantify redox potentials to assess electronic effects on the tetrazole ring .

Q. What methodologies are suitable for assessing the thermal stability of this compound under varying experimental conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (10°C/min heating rate under N₂).

- Differential scanning calorimetry (DSC) : Identify exothermic events (e.g., decomposition) or phase transitions.

- Isothermal stability studies : Incubate samples at 80–150°C and monitor purity via HPLC or NMR .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR peak splitting) and crystallographically derived bond lengths?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.